molecular formula C6H6N4O4S2 B8196293 2,2'-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid

2,2'-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid

Cat. No.: B8196293
M. Wt: 262.3 g/mol
InChI Key: RUEFGOUVGKFAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid is a heterocyclic compound containing a tetrazine ring, which is a six-membered ring with four nitrogen atoms

Preparation Methods

The synthesis of 2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid typically involves the reaction of 1,2,4,5-tetrazine with thiol-containing compounds under specific conditions. One common method involves the use of nucleophilic substitution reactions, where the tetrazine ring is functionalized with sulfanediyl groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid involves its ability to undergo specific chemical reactions with target molecules. The tetrazine ring can participate in cycloaddition reactions, forming stable adducts with alkenes and alkynes. This reactivity is exploited in bioorthogonal chemistry, where the compound can selectively label biomolecules in living systems without disrupting normal biological functions .

Comparison with Similar Compounds

2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid can be compared with other tetrazine-based compounds, such as:

    3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine: Known for its use in coordination chemistry and the formation of metal complexes.

    3,6-Bis(4-pyridyl)-1,2,4,5-tetrazine: Used in the synthesis of MOFs and other advanced materials.

    3,6-Bis(2-pyrimidyl)-1,2,4,5-tetrazine:

Properties

IUPAC Name

2-[[6-(carboxymethylsulfanyl)-1,2,4,5-tetrazin-3-yl]sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O4S2/c11-3(12)1-15-5-7-9-6(10-8-5)16-2-4(13)14/h1-2H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEFGOUVGKFAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC1=NN=C(N=N1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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